REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:35]=[CH:34][C:7]([O:8][CH2:9][CH2:10][CH2:11][CH2:12][Si:13]([CH3:33])([CH3:32])[O:14][Si:15]([CH2:18][CH2:19][CH2:20][CH2:21][O:22][C:23]2[CH:28]=[CH:27][C:26]([N+:29]([O-])=O)=[CH:25][CH:24]=2)([CH3:17])[CH3:16])=[CH:6][CH:5]=1)([O-])=O.[H][H]>[Pd]>[NH2:1][C:4]1[CH:35]=[CH:34][C:7]([O:8][CH2:9][CH2:10][CH2:11][CH2:12][Si:13]([CH3:33])([CH3:32])[O:14][Si:15]([CH2:18][CH2:19][CH2:20][CH2:21][O:22][C:23]2[CH:24]=[CH:25][C:26]([NH2:29])=[CH:27][CH:28]=2)([CH3:16])[CH3:17])=[CH:6][CH:5]=1
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Name
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1,3-bis[4-(4-nitrophenoxy)butyl]-1,1,3,3-tetramethyldisiloxane
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Quantity
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1.35 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=CC=C(OCCCC[Si](O[Si](C)(C)CCCCOC2=CC=C(C=C2)[N+](=O)[O-])(C)C)C=C1
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Name
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|
Quantity
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0.0393 g
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Type
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catalyst
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Smiles
|
[Pd]
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The solution was filtrated by Celite
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
|
to obtain
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Type
|
CUSTOM
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Details
|
a colorless oily material (1.18 g, 98% of yield)
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Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(OCCCC[Si](O[Si](C)(C)CCCCOC2=CC=C(C=C2)N)(C)C)C=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |